molecular formula C21H24Cl2N2O3 B11379222 2-(2,4-dichlorophenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide

2-(2,4-dichlorophenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide

Cat. No.: B11379222
M. Wt: 423.3 g/mol
InChI Key: WVQNHEYYYKKELK-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide is a synthetic organic compound that belongs to the class of phenoxyacetamides This compound is characterized by the presence of a dichlorophenoxy group, a methoxyphenyl group, and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide typically involves the following steps:

    Formation of 2-(2,4-dichlorophenoxy)acetic acid: This can be achieved by reacting 2,4-dichlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Amidation Reaction: The 2-(2,4-dichlorophenoxy)acetic acid is then reacted with 2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The chlorine atoms on the phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 2-(2,4-dichlorophenoxy)-N-[2-(4-hydroxyphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide.

    Reduction: Formation of 2-(2,4-dichlorophenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]ethylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide depends on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary, but may include interactions with specific proteins, receptors, or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dichlorophenoxy)-N-[2-(4-hydroxyphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide
  • 2-(2,4-dichlorophenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]ethylamine
  • 2-(2,4-dichlorophenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide

Uniqueness

2-(2,4-dichlorophenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide is unique due to the specific combination of functional groups it possesses. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds. For example, the presence of the pyrrolidinyl group may enhance its binding affinity to certain biological targets, while the methoxy group can influence its solubility and metabolic stability.

Properties

Molecular Formula

C21H24Cl2N2O3

Molecular Weight

423.3 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]acetamide

InChI

InChI=1S/C21H24Cl2N2O3/c1-27-17-7-4-15(5-8-17)19(25-10-2-3-11-25)13-24-21(26)14-28-20-9-6-16(22)12-18(20)23/h4-9,12,19H,2-3,10-11,13-14H2,1H3,(H,24,26)

InChI Key

WVQNHEYYYKKELK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)N3CCCC3

Origin of Product

United States

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